molecular formula C11H13N3O B1295842 3-(1H-Indol-3-yl)propanohydrazide CAS No. 20401-90-5

3-(1H-Indol-3-yl)propanohydrazide

Cat. No. B1295842
Key on ui cas rn: 20401-90-5
M. Wt: 203.24 g/mol
InChI Key: ORDWJFLEEAHMJF-UHFFFAOYSA-N
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Patent
US08101649B2

Procedure details

A solution of 3-(1H-Indol-3-yl)-propionic acid ethyl ester (4.30 g, 1 eq) and hydrazine hydrate (˜9.6 ml, 10 eq) in ethanol (70 ml) is heated at 60° C. overnight. The reaction mixture is concentrated under reduced pressure and diluted with methylene chloride. The new organic solution is washed with water, dried over MgSO4, filtered and evaporated to dryness, to afford the title compound as white solid (3.9 g, 98% yield), which is used as such for the next step.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH2:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:9][CH:8]=1)C.O.[NH2:18][NH2:19]>C(O)C>[NH:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:7]([CH2:6][CH2:5][C:4]([NH:18][NH2:19])=[O:3])=[CH:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
C(C)OC(CCC1=CNC2=CC=CC=C12)=O
Name
Quantity
9.6 mL
Type
reactant
Smiles
O.NN
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with methylene chloride
WASH
Type
WASH
Details
The new organic solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CCC(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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